Cas no 3336-34-3 (2,6-dichloro-3-hydroxybenzonitrile)
2,6-dichloro-3-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dichloro-3-hydroxybenzonitrile
- benzonitrile, 2,6-dichloro-3-hydroxy-
- E76735
- MFCD01662155
- BS-28474
- EN300-7396367
- JAIIUXZFGCEYAH-UHFFFAOYSA-N
- 3-Hydroxydichlobenil
- 3336-34-3
- CS-0187966
- DTXSID00186974
- BRN 2096249
-
- MDL: MFCD01662155
- Inchi: 1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
- InChI Key: JAIIUXZFGCEYAH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C#N)Cl)O
Computed Properties
- Exact Mass: 186.95929
- Monoisotopic Mass: 186.959169
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: 2.5
Experimental Properties
- Density: 1.57
- Boiling Point: 318.4°C at 760 mmHg
- Flash Point: 146.4°C
- Refractive Index: 1.628
- PSA: 44.02
2,6-dichloro-3-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB518186-500 mg |
2,6-Dichloro-3-hydroxybenzonitrile |
3336-34-3 | 500MG |
€415.70 | 2023-04-17 | ||
| abcr | AB518186-1 g |
2,6-Dichloro-3-hydroxybenzonitrile |
3336-34-3 | 1g |
€562.00 | 2023-04-17 | ||
| Apollo Scientific | OR957691-1g |
2,6-Dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 1g |
£657.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1213530-5g |
2,6-Dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 5g |
$1600 | 2024-07-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB086-50mg |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 96% | 50mg |
476.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB086-200mg |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 96% | 200mg |
1190.0CNY | 2021-07-14 | |
| Enamine | EN300-7396367-0.05g |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 0.05g |
$84.0 | 2023-05-25 | |
| Enamine | EN300-7396367-0.1g |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 0.1g |
$124.0 | 2023-05-25 | |
| Enamine | EN300-7396367-0.25g |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 0.25g |
$178.0 | 2023-05-25 | |
| Enamine | EN300-7396367-0.5g |
2,6-dichloro-3-hydroxybenzonitrile |
3336-34-3 | 95% | 0.5g |
$331.0 | 2023-05-25 |
2,6-dichloro-3-hydroxybenzonitrile Suppliers
2,6-dichloro-3-hydroxybenzonitrile Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2,6-dichloro-3-hydroxybenzonitrile
Research Briefing on 2,6-Dichloro-3-hydroxybenzonitrile (CAS: 3336-34-3) in Chemical Biology and Pharmaceutical Applications
2,6-Dichloro-3-hydroxybenzonitrile (CAS: 3336-34-3) is a halogenated benzonitrile derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in agrochemicals, medicinal chemistry, and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly herbicides and pharmaceutical agents. This briefing synthesizes the latest findings on its synthesis, mechanisms, and applications, with a focus on peer-reviewed literature published within the last five years.
A 2023 study in the Journal of Agricultural and Food Chemistry highlighted the role of 2,6-dichloro-3-hydroxybenzonitrile as a precursor in the synthesis of novel auxin-mimicking herbicides. Researchers demonstrated that its structural motif facilitates binding to plant auxin receptors, leading to disrupted growth patterns in weeds. The study also emphasized its environmental persistence and biodegradation pathways, which are critical for regulatory assessments. Computational modeling further revealed that the hydroxyl and nitrile groups enhance hydrogen bonding with target proteins, offering insights for optimizing herbicidal activity.
In pharmaceutical research, a 2022 paper in Bioorganic & Medicinal Chemistry Letters reported the compound’s utility in developing kinase inhibitors. The dichloro and hydroxy substituents were found to modulate selectivity toward cyclin-dependent kinases (CDKs), with derivative compounds showing promising antiproliferative effects in cancer cell lines. Notably, modifications at the 3-position (hydroxy group) improved metabolic stability in preclinical models, addressing earlier challenges with rapid hepatic clearance.
Advances in synthetic methodologies have also been reported. A 2021 Organic Process Research & Development article detailed a scalable, green chemistry approach to produce 2,6-dichloro-3-hydroxybenzonitrile via catalytic hydroxylation of 2,6-dichlorobenzonitrile, achieving >90% yield with reduced heavy metal waste. This innovation aligns with industry trends toward sustainable manufacturing.
Despite these advancements, challenges remain. Toxicity profiling in a 2023 Regulatory Toxicology and Pharmacology study indicated moderate ecotoxicity, necessitating further structural optimization for safer agrochemical applications. Additionally, patent landscapes (e.g., WO2023017267A1) suggest growing commercial interest, with claims covering novel formulations to enhance delivery efficiency.
In conclusion, 2,6-dichloro-3-hydroxybenzonitrile exemplifies the intersection of chemical innovation and multidisciplinary applications. Future research should prioritize structure-activity relationship (SAR) studies to balance efficacy, safety, and environmental impact, particularly in herbicide resistance management and targeted cancer therapies.
3336-34-3 (2,6-dichloro-3-hydroxybenzonitrile) Related Products
- 2315-81-3(3-Chloro-4-hydroxybenzonitrile)
- 28165-62-0(Benzonitrile,3,6-dichloro-2-hydroxy-)
- 3336-16-1(2-Chloro-4-hydroxybenzonitrile)
- 38902-70-4(Benzonitrile,2,6-dichloro-3,4-dihydroxy-)
- 188774-56-3(2-Chloro-5-hydroxybenzonitrile)
- 51786-11-9(2-Chloro-3-hydroxybenzonitrile)
- 1891-95-8(3,5-dichloro-4-hydroxy-benzonitrile)
- 28343-61-5(Hydroxy Chlorothalonil)
- 853331-52-9(2-Chloro-3-methoxybenzonitrile)
- 51748-01-7(4-Chloro-3-hydroxybenzonitrile)